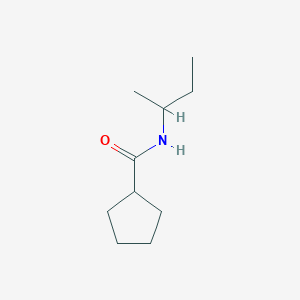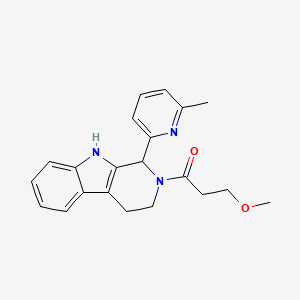![molecular formula C20H23N3O3 B6077411 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6077411.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. It is involved in the regulation of glutamatergic neurotransmission, which is essential for normal brain function. MPEP acts as a negative allosteric modulator of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces its activity. This leads to a decrease in the release of excitatory neurotransmitters and a modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in various brain regions. It has been found to reduce the activity of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide in the hippocampus, prefrontal cortex, amygdala, and striatum, among others. This results in a modulation of synaptic plasticity and long-term potentiation, which are important for learning and memory. MPEP has also been shown to reduce anxiety-like behavior and depression-like behavior in animal models, suggesting a potential therapeutic application in these disorders.
Advantages and Limitations for Lab Experiments
One advantage of using MPEP in lab experiments is its selectivity for N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, which allows for a more specific investigation of the role of this receptor subtype in various processes. However, one limitation is that MPEP is not a completely specific antagonist, as it has been shown to interact with other receptors and ion channels at higher concentrations. Another limitation is that MPEP has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
Future research on MPEP could focus on exploring its therapeutic potential in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia. Additionally, more studies could be conducted to investigate the downstream signaling pathways that are modulated by N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide and how they contribute to normal brain function and disease states. Finally, the development of more selective and potent N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide antagonists could lead to new therapeutic approaches for these disorders.
Synthesis Methods
MPEP can be synthesized by a multi-step process involving the reaction of 4-methoxyphenethylamine with pyrrolidine-2,5-dione, followed by acylation with 3-pyridinecarboxylic acid chloride. The final product is obtained after purification and isolation by column chromatography.
Scientific Research Applications
MPEP has been widely used as a research tool to investigate the role of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been tested in animal models of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia, with promising results.
properties
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-6-4-15(5-7-18)8-10-23-14-17(12-20(23)25)22-19(24)11-16-3-2-9-21-13-16/h2-7,9,13,17H,8,10-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWYHULIARVWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![N-[4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6077408.png)
![4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6077431.png)